molecular formula C13H10Cl2N2O4S B2451087 N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide CAS No. 866151-92-0

N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide

Cat. No. B2451087
CAS RN: 866151-92-0
M. Wt: 361.19
InChI Key: CJAKXRHXHCDTJN-UHFFFAOYSA-N
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Description

“N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide” is a chemical compound that likely contains a benzyl group (a benzene ring attached to a CH2 group) which is substituted with two chlorine atoms and a nitrobenzenesulfonamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving benzoyl chlorides and arylamine compounds . The 3,5-dichlorobenzyl component could potentially be derived from 3,5-dichlorobenzoyl chloride .

Scientific Research Applications

  • Versatility in Organic Synthesis : Nitrobenzenesulfonamides, like N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide, are versatile in the preparation of secondary amines and as protective groups for amines. Fukuyama et al. (1995) demonstrated that nitrobenzenesulfonamides, when treated with thiolates, yield secondary amines in high yields through Meisenheimer complexes. This method is significant for synthesizing complex organic molecules (Fukuyama, Jow, & Cheung, 1995).

  • Role in Direct Diamination : N,N-dichloro-2-nitrobenzenesulfonamide serves as an effective electrophilic nitrogen source for diamination of alpha, beta-unsaturated ketones, as demonstrated by Pei et al. (2003). This reaction proceeds without metal catalysts and under mild conditions, highlighting its utility in organic synthesis (Pei, Wei, Chen, Headley, & Li, 2003).

  • Bacterial Biofilm Inhibition : Abbasi et al. (2020) researched the use of nitrobenzenesulfonamides in inhibiting bacterial biofilms. Their study showed that certain derivatives exhibited significant inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, with minimal cytotoxicity. This highlights its potential application in addressing bacterial resistance and biofilm-associated infections (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020).

  • Advanced Intermediates in Heterocycle Synthesis : Kisseljova et al. (2014) discovered that N-benzyl-2-nitrobenzenesulfonamides undergo intramolecular arylation, yielding benzhydrylamines. These compounds are valuable intermediates for synthesizing nitrogenous heterocycles, which are important in pharmaceutical chemistry (Kisseljova, Smyslová, & Krchňák, 2014).

  • Mining the Chemical Space : Fülöpová and Soural (2015) reviewed the application of nitrobenzenesulfonamides in solid-phase synthesis, emphasizing their role in producing diverse chemical scaffolds. This highlights its importance in combinatorial chemistry and drug discovery (Fülöpová & Soural, 2015).

Mechanism of Action

Target of Action

Similar compounds have been reported to disrupt mycobacterial energetics

Mode of Action

It is known that similar compounds can affect the energetics of mycobacterium tuberculosis . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to changes in the organism’s energy production and utilization.

Biochemical Pathways

Given the reported effects on mycobacterial energetics , it is likely that the compound affects pathways related to energy production and utilization. The downstream effects of these disruptions would depend on the specific pathways involved and could include a range of cellular changes.

Result of Action

Given the reported effects on mycobacterial energetics , it is likely that the compound leads to disruptions in normal cellular processes, potentially leading to cell death or other changes in cell behavior.

properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c14-10-5-9(6-11(15)7-10)8-16-22(20,21)13-4-2-1-3-12(13)17(18)19/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAKXRHXHCDTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide

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